methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate
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Overview
Description
Methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with methyl acetoacetate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other pyrazole derivatives with potential pharmacological activities.
Biology: It has been investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of various biological processes and pathways, resulting in the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid: A precursor in the synthesis of methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate.
Methyl 4-(1H-pyrazol-4-yl)-2,4-dioxobutanoate: A similar compound with a different substitution pattern on the pyrazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the 1,5-dimethyl groups on the pyrazole ring can enhance its stability and modify its interaction with molecular targets.
Properties
IUPAC Name |
methyl 4-(1,5-dimethylpyrazol-4-yl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6-7(5-11-12(6)2)8(13)4-9(14)10(15)16-3/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKLBCNATJWVRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)CC(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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